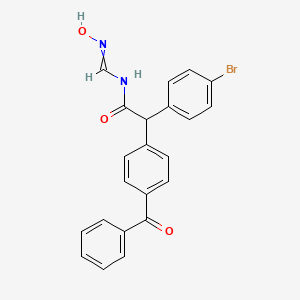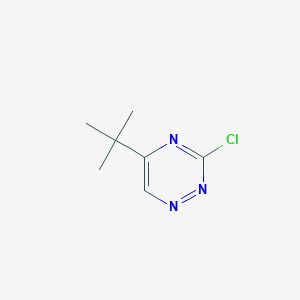
5-Acetyl-4-hydroxynicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-4-hydroxynicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an acetyl group at the 5-position and a hydroxyl group at the 4-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-hydroxynicotinic acid typically involves the acetylation of 4-hydroxynicotinic acid. One common method is the reaction of 4-hydroxynicotinic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-4-hydroxynicotinic acid undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 5-acetyl-4-ketonicotinic acid.
Reduction: Formation of 5-(1-hydroxyethyl)-4-hydroxynicotinic acid.
Substitution: Formation of 5-acetyl-4-halonicotinic acid derivatives.
Applications De Recherche Scientifique
5-Acetyl-4-hydroxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of 5-Acetyl-4-hydroxynicotinic acid involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context. The acetyl and hydroxyl groups play crucial roles in its binding affinity and specificity. The compound can modulate metabolic pathways by influencing the activity of key enzymes involved in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxynicotinic acid: Lacks the acetyl group at the 5-position.
5-Hydroxynicotinic acid: Lacks the acetyl group and has the hydroxyl group at the 5-position instead of the 4-position.
6-Hydroxynicotinic acid: Has the hydroxyl group at the 6-position.
Uniqueness
5-Acetyl-4-hydroxynicotinic acid is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H7NO4 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
5-acetyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)5-2-9-3-6(7(5)11)8(12)13/h2-3H,1H3,(H,9,11)(H,12,13) |
Clé InChI |
KMXYDCRIOXMNAH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC=C(C1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



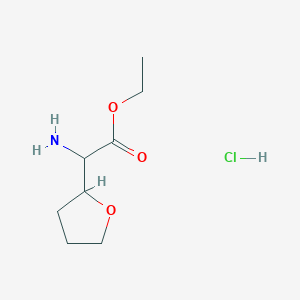
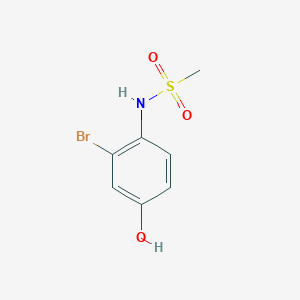


![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)
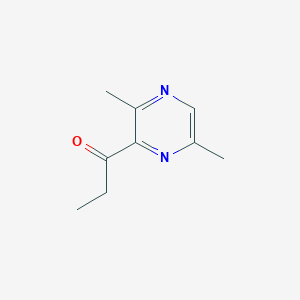
![[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849570.png)


